molecular formula C19H22N2O2 B11168930 N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11168930
M. Wt: 310.4 g/mol
InChI Key: AEDITHDSBKOKJF-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide is an organic compound with the molecular formula C19H22N2O2. This compound is characterized by its benzamide structure, which includes a 4-methylbenzyl group and a 2-methylpropanoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide typically involves the reaction of 4-methylbenzylamine with 3-aminobenzamide in the presence of 2-methylpropanoyl chloride. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C to prevent any side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its purity and composition.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-4-[(2-methylpropanoyl)amino]benzamide
  • N-(4-methylbenzyl)-2-[(2-methylpropanoyl)amino]benzamide
  • N-(4-methylbenzyl)-3-[(2-ethylpropanoyl)amino]benzamide

Uniqueness

N-(4-methylbenzyl)-3-[(2-methylpropanoyl)amino]benzamide is unique due to its specific substitution pattern on the benzamide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C19H22N2O2/c1-13(2)18(22)21-17-6-4-5-16(11-17)19(23)20-12-15-9-7-14(3)8-10-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

AEDITHDSBKOKJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

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